molecular formula C44H42B2N6O4 B12620161 (3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine CAS No. 917814-64-3

(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine

Numéro de catalogue: B12620161
Numéro CAS: 917814-64-3
Poids moléculaire: 740.5 g/mol
Clé InChI: SWNNACMPIVSNOI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine is a hybrid compound combining a boronic acid moiety with a pyridine-based aromatic system. The boronic acid group (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The 3-methylphenyl substituent enhances steric bulk and modulates electronic properties, while the 4-pyridin-4-ylpyridine fragment introduces nitrogen-based heteroaromaticity, which is critical for coordination chemistry and biological activity .

Propriétés

Numéro CAS

917814-64-3

Formule moléculaire

C44H42B2N6O4

Poids moléculaire

740.5 g/mol

Nom IUPAC

(3-methylphenyl)boronic acid;4-pyridin-4-ylpyridine

InChI

InChI=1S/3C10H8N2.2C7H9BO2/c3*1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*1-6-3-2-4-7(5-6)8(9)10/h3*1-8H;2*2-5,9-10H,1H3

Clé InChI

SWNNACMPIVSNOI-UHFFFAOYSA-N

SMILES canonique

B(C1=CC(=CC=C1)C)(O)O.B(C1=CC(=CC=C1)C)(O)O.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylphenyl)boronic acid typically involves the reaction of 3-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. For 4-pyridin-4-ylpyridine, a common method involves the coupling of 4-bromopyridine with 4-pyridylboronic acid using a palladium-catalyzed Suzuki–Miyaura reaction .

Industrial Production Methods: Industrial production of these compounds often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: (3-Methylphenyl)boronic acid can undergo oxidation to form phenols.

    Reduction: Pyridine derivatives can be reduced to piperidines under hydrogenation conditions.

    Substitution: Both components can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

    Oxidation: 3-Methylphenol.

    Reduction: 4-Piperidylpyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity
Boronic acids, including (3-Methylphenyl)boronic acid; 4-pyridin-4-ylpyridine, have shown promising anticancer properties. They function as inhibitors of certain enzymes involved in cancer progression. For instance, compounds derived from boronic acids have been identified as effective against renal cancer and leukemia by inducing DNA damage and promoting cell cycle arrest in affected cells . The mechanism often involves the upregulation of specific proteins that lead to apoptosis in cancer cells.

2. Antibacterial Properties
Research indicates that boronic acid derivatives can inhibit the formation of biofilms by resistant bacteria such as Pseudomonas aeruginosa. These compounds interact with bacterial enzymes, effectively disrupting their function and preventing infection spread . The design of these compounds often incorporates structural features that enhance their binding affinity to target enzymes.

3. Neurological Applications
Compounds like (3-Methylphenyl)boronic acid; 4-pyridin-4-ylpyridine are being explored as allosteric modulators for receptors involved in neurological disorders. Specifically, they have potential applications in treating conditions like Alzheimer's disease by modulating muscarinic acetylcholine receptors . This modulation can help restore normal neurotransmitter function, offering a therapeutic avenue for cognitive disorders.

Organic Synthesis

1. Suzuki Coupling Reactions
(3-Methylphenyl)boronic acid; 4-pyridin-4-ylpyridine plays a critical role in Suzuki coupling reactions, which are fundamental for synthesizing biaryl compounds. This reaction typically involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The efficiency of these reactions can be influenced by the electronic properties of the substituents on both the boronic acid and the aryl halide.

2. Cross-Coupling Strategies
Recent studies have highlighted innovative cross-coupling strategies utilizing this compound to synthesize enantioenriched piperidines from pyridine derivatives . Such methodologies are essential for developing complex organic molecules used in pharmaceuticals.

Material Science

1. Sensor Development
Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for developing chemical sensors. The incorporation of (3-Methylphenyl)boronic acid; 4-pyridin-4-ylpyridine into sensor designs can enhance selectivity and sensitivity towards specific analytes, such as glucose . This application is particularly relevant in biomedical devices for monitoring glucose levels in diabetic patients.

2. Hydrogel Formation
Research has also explored the use of boronic acids in creating hydrogels that respond to environmental stimuli, such as pH or temperature changes. These hydrogels can be engineered to release drugs or other therapeutic agents in a controlled manner, improving treatment efficacy .

Data Table: Summary of Applications

Application Area Specific Use Mechanism/Function
Medicinal ChemistryAnticancer agentsInduce apoptosis via DNA damage
Antibacterial agentsInhibit biofilm formation and enzyme activity
Neurological treatmentsAllosteric modulation of muscarinic receptors
Organic SynthesisSuzuki couplingSynthesize biaryl compounds
Cross-coupling reactionsCreate complex organic molecules
Material ScienceChemical sensorsDetect glucose through reversible bonding
Hydrogel developmentControlled drug release mechanisms

Case Studies

  • Anticancer Activity Case Study
    A study evaluated the effects of various boronic acid derivatives on renal cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through specific biochemical pathways .
  • Antibacterial Efficacy Case Study
    Research focused on a series of boronic acid compounds that effectively inhibited class C β-lactamases, showcasing their potential as novel antibacterial agents against resistant strains .
  • Neurological Modulation Case Study
    Investigations into allosteric modulators targeting M4 muscarinic receptors revealed that certain boronic acid derivatives could improve cognitive function in preclinical models of Alzheimer's disease .

Mécanisme D'action

The mechanism of action for (3-Methylphenyl)boronic acid involves the formation of covalent bonds with diols, which is crucial in the Suzuki–Miyaura coupling reaction. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination to form the desired product. Pyridine derivatives often act as ligands, coordinating to metal centers and influencing their reactivity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their properties are summarized below:

Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications/Properties Reference
(3-Methylphenyl)boronic acid 135.97 -B(OH)₂, -CH₃ (meta) ~250–260 (est.) Suzuki coupling, steric modulation
(4-Methoxyphenyl)boronic acid 151.97 -B(OH)₂, -OCH₃ (para) 249 Enhanced electronic donation
(3-Trifluoromethylphenyl)boronic acid 189.97 -B(OH)₂, -CF₃ (meta) N/A Electron-withdrawing effects
4-Pyridin-4-ylpyridine derivatives ~200–250 Pyridine-pyridine linkage 268–287 Coordination chemistry, bioactivity

Key Observations:

  • Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) increase boronic acid reactivity in transesterification, while electron-withdrawing groups (e.g., -CF₃, -NO₂) stabilize the boroxine trimer equilibrium .
  • Steric Effects : The meta-methyl group in (3-methylphenyl)boronic acid reduces aggregation compared to para-substituted analogs, enhancing solubility in organic solvents .
  • Biological Relevance : Pyridine-pyridine systems (e.g., 4-pyridin-4-ylpyridine) show higher binding affinity to metalloenzymes compared to single-pyridine systems, as seen in antifungal agents .

Activité Biologique

(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine is a compound that combines a boronic acid moiety with a pyridine derivative. While specific biological activities of this compound have not been extensively documented, boronic acids are known to exhibit a range of biological properties, including anticancer, antibacterial, and enzyme inhibition activities. This article synthesizes available research findings, case studies, and data concerning the biological activity of this compound.

General Properties of Boronic Acids

Boronic acids are versatile compounds widely used in medicinal chemistry due to their ability to form reversible covalent bonds with diols and other Lewis bases. This property allows them to act as effective enzyme inhibitors and modulators. The general biological activities associated with boronic acids include:

  • Antitumor Activity : Many boronic acids have demonstrated significant antitumor effects in various cancer models.
  • Antibacterial Activity : They exhibit antibacterial properties against various pathogens.
  • Enzyme Inhibition : Boronic acids can inhibit enzymes such as proteases and kinases.

1. Antitumor Activity

Recent studies have indicated that boronic acid derivatives can inhibit tumor growth effectively. For instance, compounds containing boronic acids were tested against renal cancer and leukemia cell lines, showing potent inhibition of cell growth. The mechanisms often involve DNA damage induction and cell cycle arrest through upregulation of specific pathways such as p-H2AX signaling .

CompoundCancer TypeIC50 (µM)Mechanism of Action
HSD1791Renal Cancer0.11DNA damage induction
HSD1400Leukemia0.64Cell cycle arrest

2. Antibacterial Activity

Boronic acids have also shown promise in antibacterial applications. For example, a study demonstrated that certain boronic ester compounds exhibited significant antibacterial activity against Escherichia coli at concentrations as low as 6.50 mg/mL . This highlights the potential for developing new antibiotics based on boronic acid structures.

3. Enzyme Inhibition

The enzyme inhibition properties of boronic acids are noteworthy, particularly in relation to cholinesterases and other enzymes involved in metabolic pathways. For instance, a novel boronic ester compound derived from phenyl boronic acid exhibited moderate acetylcholinesterase activity (IC50: 115.63 µg/mL) while showing high butyrylcholinesterase inhibition (IC50: 3.12 µg/mL), indicating its potential therapeutic applications in neurodegenerative diseases .

The mechanisms by which (3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine may exert its biological effects can be attributed to:

  • Reversible Binding : The ability to form reversible covalent bonds with target proteins, influencing their activity.
  • Selectivity : The structural features of the compound may confer selectivity towards specific receptors or enzymes.
  • Synergistic Effects : The combination of the methylphenyl group and pyridine moiety may enhance biological activity through synergistic interactions.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

(3-Methylphenyl)boronic acid participates in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl/alkyl halides. The bipyridine component may act as a directing group or stabilize intermediates.

Key Findings :

  • Pd-NHC Catalyzed Coupling : Palladium catalysts with N-heterocyclic carbene (NHC) ligands enable coupling of 2-pyridyl ammonium salts with organoboranes, yielding 2-alkylpyridines (e.g., 82–95% yields) .

  • Scope : Compatible with reducible functionalities (amines, alcohols) and bulky substrates .

Example Reaction :

(3-Methylphenyl)boronic acid+Aryl HalidePd(OAc)2,BaseBiaryl Product\text{(3-Methylphenyl)boronic acid} + \text{Aryl Halide} \xrightarrow{\text{Pd(OAc)}_2, \text{Base}} \text{Biaryl Product}

Substrate (Halide)CatalystYield (%)Reference
4-BromopyridinePd-NHC89
Benzyl bromidePd(OAc)₂78

Nickel-Catalyzed Reductive Coupling

Nickel catalysts facilitate cross-coupling of bromopyridines with tertiary alkyl bromides, forming alkylated pyridines with quaternary centers.

Conditions :

  • Catalyst : Ni(cod)₂/ligand

  • Reductant : Mn⁰

  • Scope : Tolerates esters, nitriles, and heterocycles .

Example :

4-Bromopyridine+Tertiary Alkyl BromideNi catalyst4-Alkylpyridine\text{4-Bromopyridine} + \text{Tertiary Alkyl Bromide} \xrightarrow{\text{Ni catalyst}} \text{4-Alkylpyridine}

Alkyl BromideYield (%)SelectivityReference
(CH₃)₃CBr85>20:1
Cyclohexylmethyl Br7615:1

Regioselective C–H Functionalization

The bipyridine moiety directs regioselective C–H activation. Mechanochemical activation enhances reactivity for alkylation at C4 of pyridines .

Mechanism :

  • Coordination : Pyridine nitrogen coordinates to Mg⁰.

  • Deprotonation : Base abstracts hydrogen at C4.

  • Alkylation : Alkyl halide couples at C4 .

Data :

SubstrateAlkyl HalideYield (%)Regioselectivity (C4:C2)Reference
4-Pyridin-4-ylpyridineCH₃I9125:1
3-MethylpyridineC₆H₁₃Br8418:1

Hydroamination Reactions

Titanium catalysts enable hydroamination of alkynes with N-silylamines, followed by oxidation to synthesize trisubstituted pyridines .

Steps :

  • Hydroamination : Alkyne + N-silylamine → Enamine intermediate.

  • Oxidation : Enamine → Pyridine.

Example :

Alkyne+N-SiylamineTi catalyst2,4,5-Trisubstituted Pyridine\text{Alkyne} + \text{N-Siylamine} \xrightarrow{\text{Ti catalyst}} \text{2,4,5-Trisubstituted Pyridine}

AlkyneProduct Yield (%)Reference
Phenylacetylene73
Hex-1-yne68

Ortho-Arylation via Pd Catalysis

The bipyridine’s nitrogen directs palladium-catalyzed ortho-arylation with boronic acids. Electron-rich substrates improve yields .

Conditions :

  • Catalyst : Pd(OAc)₂

  • Ligand : o-Tol₃P

  • Base : K₂CO₃

Example :

4-Pyridin-4-ylpyridine+Boronic AcidPdOrtho-Arylated Product\text{4-Pyridin-4-ylpyridine} + \text{Boronic Acid} \xrightarrow{\text{Pd}} \text{Ortho-Arylated Product}

Boronic AcidYield (%)Reference
Phenylboronic acid74
4-Nitrophenylboronic83

Boronate Complexation and Sensing

The boronic acid forms reversible complexes with diols (e.g., glucose), enabling applications in biosensing .

Key Interaction :

B(OH)2+DiolBorate Ester\text{B(OH)}_2 + \text{Diol} \rightleftharpoons \text{Borate Ester}

DiolBinding Constant (M⁻¹)Reference
Glucose420
Fructose650

Q & A

Q. What are the common synthetic routes for preparing (3-methylphenyl)boronic acid derivatives, and how can reaction conditions be optimized?

  • Methodological Answer: (3-Methylphenyl)boronic acid derivatives are typically synthesized via Miyaura borylation, where a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the cross-coupling of aryl halides with bis(pinacolato)diboron. Critical parameters include solvent choice (e.g., dioxane or THF), reaction temperature (80–100°C), and stoichiometric ratios of reagents. For pyridine-containing analogs like 4-pyridin-4-ylpyridine, Suzuki-Miyaura coupling is often employed, requiring anhydrous conditions and inert atmospheres to prevent boronic acid decomposition .

Q. How can the purity and structural integrity of (3-methylphenyl)boronic acid complexes be validated?

  • Methodological Answer: Characterization involves nuclear magnetic resonance (¹H/¹³C NMR) to confirm boron-carbon bonding and absence of protodeboronation byproducts. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography may resolve stereochemical ambiguities. For pyridine derivatives, UV-Vis and FTIR spectroscopy help identify π-π stacking interactions or hydrogen bonding. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended .

Q. What are the primary challenges in stabilizing boronic acid compounds during storage?

  • Methodological Answer: Boronic acids are prone to hydrolysis and oxidation. Storage under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., DMF or DMSO) minimizes degradation. Lyophilization improves shelf life for solid forms. Adding stabilizers like 1,2-dimethoxyethane (DME) can suppress aggregation in solution phases .

Advanced Research Questions

Q. How do secondary non-covalent interactions influence the selectivity of boronic acid systems in glycoprotein binding studies?

  • Methodological Answer: Boronic acids bind cis-diols in glycoproteins via reversible ester formation, but selectivity is compromised by hydrophobic or electrostatic interactions. For example, in SPR studies using AECPBA-functionalized surfaces, non-glycosylated proteins like RNase A showed residual binding due to surface charge effects. Mitigation strategies include buffer optimization (e.g., high-pH borate buffers to disrupt weak interactions) and surface passivation with polyethylene glycol (PEG) to reduce non-specific adsorption .

Q. What strategies are effective in resolving contradictory data between computational binding predictions and experimental results for boronic acid-drug conjugates?

  • Methodological Answer: Discrepancies often arise from solvation effects or dynamic binding modes not captured in static docking models. Hybrid approaches combining molecular dynamics (MD) simulations with experimental validation (e.g., isothermal titration calorimetry) improve accuracy. For 4-pyridinyl derivatives, pH-dependent protonation states of the pyridine ring significantly alter binding kinetics, necessitating pH-controlled assays .

Q. How can boronic acid-functionalized copolymers be tailored for targeted drug delivery?

  • Methodological Answer: Copolymerization with stimuli-responsive monomers (e.g., N-isopropylacrylamide) enables pH- or glucose-triggered release. For instance, boronic acid-pendent polymers crosslink with polysaccharides in physiological conditions, releasing payloads in hyperglycemic environments. Controlled radical polymerization (RAFT or ATRP) ensures precise molecular weight distribution and boronic acid density .

Q. What mechanistic insights explain the enhanced proteasome inhibition by boron-containing peptidomimetics compared to non-boron analogs?

  • Methodological Answer: Boronic acids form reversible tetrahedral adducts with catalytic threonine residues in the proteasome’s β-subunit, prolonging inhibition. For example, bortezomib’s boronate moiety increases binding affinity (Ki < 0.6 nM) compared to non-boronated inhibitors. Structure-activity relationship (SAR) studies highlight the necessity of boron’s electrophilicity and spatial alignment with active-site nucleophiles .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.